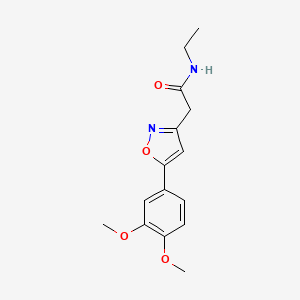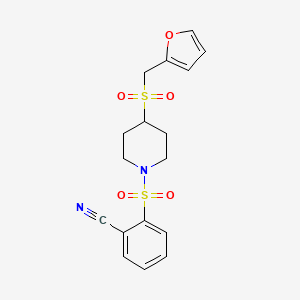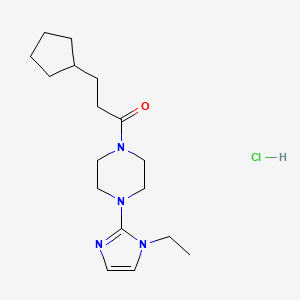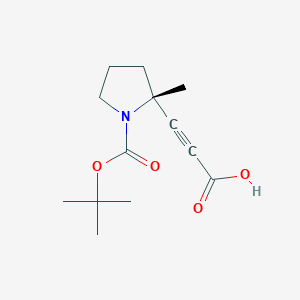
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-ethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazoles are a type of organic compound in the azole family, which also includes other heterocyclic compounds like imidazoles, thiazoles, and oxazoles. The isoxazole ring is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .
Synthesis Analysis
Isoxazoles can be synthesized through several methods, including 1,3-dipolar cycloaddition of nitrile oxides and alkynes . Another common method is the cyclodehydration of β-hydroxy hydroxamic acids .Molecular Structure Analysis
The molecular structure of isoxazoles consists of a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The 3,4-dimethoxyphenyl group indicates a phenyl (benzene) ring with two methoxy (OCH3) groups attached at the 3rd and 4th positions .Chemical Reactions Analysis
Isoxazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .Physical And Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can vary widely depending on their specific structure and functional groups. They are generally stable under normal conditions .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Transformations
Isoxazoline derivatives, including compounds structurally related to 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-ethylacetamide, exhibit significant biological and medicinal properties. They serve as excellent intermediates for synthesizing numerous heterocycles and undergo various chemical transformations. The synthesis of isoxazolone derivatives, for example, is achieved through multi-component reactions involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under different catalysts and conditions. This methodology highlights the versatility and potential of isoxazoline compounds in synthetic organic chemistry, offering pathways for the development of new chemical entities with enhanced biological activities (Laroum et al., 2019).
Biological Activities and Therapeutic Potential
Isoxazoline derivatives are recognized for their anticancer properties, underscoring the importance of these compounds in medicinal chemistry. These compounds, found in natural sources, have been identified as potential chemotherapeutic candidates due to their structural-activity relationships and the influence of stereochemical aspects on their anticancer activity. The exploration of isoxazoline-containing natural products as anticancer agents suggests a promising avenue for the development of novel anticancer drugs, pointing towards the therapeutic relevance of compounds like 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-ethylacetamide (Kaur et al., 2014).
Neuroplasticity and Antidepressant Effects
Research on neuroplasticity as a convergent mechanism of ketamine and classical psychedelics, including compounds that modulate glutamate or serotonin receptors, reveals the potential neurobiological impact of isoxazoline derivatives. These compounds might induce synaptic, structural, and functional changes, suggesting their potential application in developing treatments for depression and other mood disorders. The implications for adaptive rewiring of pathological neurocircuitry provide a neuroplasticity-focused framework for understanding the therapeutic effects of isoxazoline derivatives (Aleksandrova & Phillips, 2021).
Mécanisme D'action
Target of Action
The compound, 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-ethylacetamide, primarily targets the alpha7 nicotinic acetylcholine receptor (alpha7nAChR) . This receptor plays a crucial role in the nervous system, particularly in the transmission of signals in the brain.
Mode of Action
The compound binds to the alpha7nAChR at the same binding site as bungarotoxin . This interaction results in the activation of the receptor, which in turn triggers a series of biochemical reactions within the cell.
Biochemical Pathways
The activation of alpha7nAChR initiates a cascade of events that lead to the depolymerization of beta-amyloid . Beta-amyloid is a peptide that forms plaques in the brain, which are characteristic of Alzheimer’s disease. By depolymerizing beta-amyloid, the compound reduces the toxic effect of this peptide on nerve cells .
Pharmacokinetics
Similar compounds with dimethoxybenzene structures have been shown to undergo oxidative deamination, leading to various metabolites
Result of Action
The compound has been shown to have neuroprotective effects. It improves the toxicity of nerve cells and has good anti-inflammatory activity . Moreover, it can directly act on amyloid protein, reducing its toxic effect on nerve cells . In animal experiments, the compound has been shown to effectively improve learning ability and memory .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-4-16-15(18)9-11-8-13(21-17-11)10-5-6-12(19-2)14(7-10)20-3/h5-8H,4,9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZHZYFBHYKNDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=NOC(=C1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-ethylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Acetyl-2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2802137.png)

![3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2802139.png)
![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]quinoxaline](/img/structure/B2802140.png)

![3-[2-(Dimethylsulfamoylamino)-2-phenylethyl]-2,4-dioxo-1,3-oxazolidine](/img/structure/B2802147.png)